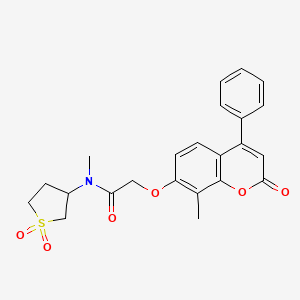![molecular formula C23H24N2O5S B14955800 Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14955800.png)
Ethyl 2-({1-[(furan-2-ylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl}amino)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, formamido, methylphenyl, oxoethyl, amino, dimethylthiophene, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the furan-2-yl formamido intermediate: This step involves the reaction of furan with formamide under specific conditions to yield the furan-2-yl formamido group.
Introduction of the 4-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the furan-2-yl formamido intermediate reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the oxoethyl group: This step involves the oxidation of the intermediate compound to introduce the oxoethyl group.
Coupling with the amino group: The intermediate is then reacted with an amine to form the amino group.
Formation of the dimethylthiophene carboxylate: The final step involves the cyclization and esterification reactions to form the dimethylthiophene carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE shares similarities with other compounds containing furan, formamido, methylphenyl, oxoethyl, amino, and thiophene groups.
Similar compounds: ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, and ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE.
Uniqueness
The uniqueness of ETHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-(4-METHYLPHENYL)-2-OXOETHYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-23(28)18-14(3)15(4)31-22(18)25-20(24-21(27)17-7-6-12-30-17)19(26)16-10-8-13(2)9-11-16/h6-12,20,25H,5H2,1-4H3,(H,24,27) |
Clé InChI |
NSUQPFQQVMLHLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14955745.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955748.png)
![(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B14955753.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14955758.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955760.png)
![N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B14955764.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955766.png)
![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955767.png)
methanone](/img/structure/B14955786.png)
![(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B14955794.png)
![2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14955802.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14955807.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14955813.png)
